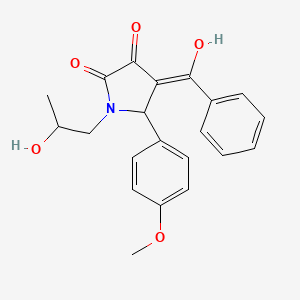![molecular formula C22H18N4O4S B11618179 ethyl 4-[(7Z)-6-oxo-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11618179.png)
ethyl 4-[(7Z)-6-oxo-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Thiazole Ring: The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Formation of the Thiazolo[3,2-a][1,3,5]triazine Core: This step involves the cyclization of the indole and thiazole intermediates with appropriate reagents such as cyanogen bromide or other cyclizing agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antiviral, or antimicrobial agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazole and triazine rings may participate in hydrogen bonding or π-π interactions with enzymes or other proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-ARYL-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATES: These compounds share a similar thiazole and pyrimidine core but differ in the substituents attached to the core structure.
(3Z)-1-ETHYL-3-(6-OXO-2-(4-PROPOXYPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE: This compound has a similar indole and thiazole structure but differs in the triazole ring and substituents.
Uniqueness
The uniqueness of ETHYL 4-{6-OXO-7-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE lies in its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-[(7Z)-6-oxo-7-(2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-21(29)13-7-9-14(10-8-13)25-11-23-22-26(12-25)20(28)18(31-22)17-15-5-3-4-6-16(15)24-19(17)27/h3-10H,2,11-12H2,1H3,(H,24,27)/b18-17- |
InChI Key |
NOJWWZXLZKNGDK-ZCXUNETKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5NC4=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11618132.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11618134.png)

![2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one](/img/structure/B11618140.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618144.png)
![N-(2-methoxyphenyl)-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B11618152.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618153.png)

![2-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide](/img/structure/B11618159.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11618163.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11618180.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11618181.png)
